REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:24])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[CH:10]=[C:9]1[CH:22]=[O:23].[S]>C(Cl)(Cl)Cl.CO>[CH3:1][C:2]1[NH:3][C:4](=[O:24])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[CH:22]=[O:23] |f:2.3,^3:24|
|
Name
|
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-3-formyl-1,4-dihydro-4-pyridinyl]-2H-1,4-thiazin-3(4H)-one
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(CSC1C1C(=CN(C=C1)C(=O)OCC(Cl)(Cl)Cl)C=O)=O
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
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Control Type
|
UNSPECIFIED
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Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 160° C. for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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EXTRACTION
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Details
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was extracted with methanol using Soxhlet extractor
|
Type
|
CUSTOM
|
Details
|
Methanol was removed under reduced pressure
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Type
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EXTRACTION
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Details
|
The residue was extracted with 40 ml of 2N hydrochloric acid
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Type
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CUSTOM
|
Details
|
The insoluble matter was removed by filtration
|
Type
|
WASH
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Details
|
the filtrate was washed with ether
|
Type
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CUSTOM
|
Details
|
The resulting precipitates
|
Type
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EXTRACTION
|
Details
|
were extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
were dried
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by the preparative thin layer chromatography [TLC silica gel plate 60F254 (supplied by Merck & Co. Inc., U.S.A.), 20×20 cm
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(CSC1C1=C(C=NC=C1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g | |
YIELD: PERCENTYIELD | 10.6% | |
YIELD: CALCULATEDPERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |